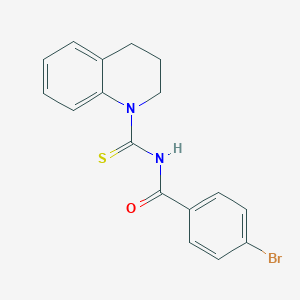

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.

科学的研究の応用

Chemical Reactions and Structural Analysis

- Gromachevskava et al. (2020) explored the reactions of substituted dihydroquinazolines, including compounds structurally similar to 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide. They found that these compounds undergo N-alkylation, leading to various substituted dihydroquinazolines and in some cases, the opening of the heterocyclic ring. X-ray structural analysis was used to investigate these molecular structures (Gromachevskava et al., 2020).

Synthesis and Receptor Binding

- A study by Fan et al. (2011) focused on the synthesis of analogs of 5-Bromo-N- derivatives, including structures resembling 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide, examining their binding affinity and selectivity for σ1 and σ2 receptors. The results highlighted the importance of the nitrogen position in the ring for receptor binding affinity and selectivity (Fan, Lever, & Lever, 2011).

Antitumor Agents

- Research by Bavetsias et al. (2002) looked into quinazolin-4-one antitumor agents, akin to 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide. They synthesized water-soluble analogues of these compounds, noting their high growth-inhibitory activity and unique biochemical characteristics such as delayed cell-cycle arrest (Bavetsias et al., 2002).

Cobalt-Promoted Dimerization

- Grigorjeva and Daugulis (2015) developed a method for cobalt-promoted dimerization of aminoquinoline benzamides, a process relevant to compounds similar to 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide. This method could potentially be applied to the synthesis of structurally related compounds (Grigorjeva & Daugulis, 2015).

Synthesis of Isoquinoline Derivatives

- He et al. (2016) synthesized 4-bromo-1,2-dihydroisoquinolines, which share structural similarities with the target compound. They proposed a bromonium ylide as a key intermediate in the synthesis process (He et al., 2016).

Synthesis of Quinazolinones

- El-Hashash et al. (2016) explored the synthesis of quinazolinones, which are structurally related to the target compound. They investigated reactions that afford these compounds, expected to have interesting biological activities (El-Hashash, Azab, & Morsy, 2016).

Metal Complex Formation

- Binzet et al. (2009) studied the formation of metal complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes, which may include structures similar to the target compound, were characterized using various analytical techniques (Binzet et al., 2009).

作用機序

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have diverse biological activities such as anti-inflammatory, anticancer, and antimalarial effects .

Mode of Action

Quinoline derivatives are known to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The lipophilicity of similar compounds has been established, which can impact their bioavailability .

Result of Action

Similar compounds have been screened for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity .

Action Environment

The environmental conditions can significantly impact the effectiveness of similar compounds .

特性

IUPAC Name |

4-bromo-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c18-14-9-7-13(8-10-14)16(21)19-17(22)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLXGLMVGBTRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383920.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383921.png)

![isopropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383922.png)

![allyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383926.png)

![(E)-[4-(benzyloxy)-3-methylphenyl]{1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-(3,4,5-trimethoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B383930.png)

![benzyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383931.png)

![benzyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383932.png)

![(E)-(4-butoxy-3-methylphenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B383933.png)

![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B383934.png)

![(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383938.png)

![Methyl 2-{[2-(2-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B383942.png)